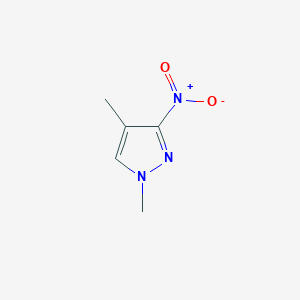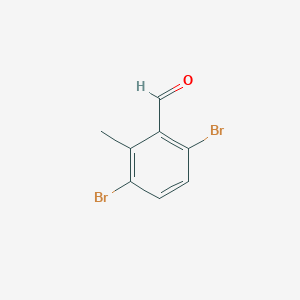
3,6-Dibromo-2-methylbenzaldehyde
説明
3,6-Dibromo-2-methylbenzaldehyde (3,6-DBMA) is an aromatic aldehyde with a molecular formula of C7H5Br2O. It is an important organic compound used in various scientific research applications, such as synthetic organic chemistry and medicinal chemistry. 3,6-DBMA has a wide range of uses due to its unique properties, including its ability to be used as a starting material for the synthesis of various organic compounds.
科学的研究の応用
Synthesis and Catalysis
Benzaldehyde derivatives are pivotal in the synthesis of value-added chemicals through cascade reactions and catalysis. For instance, methylbenzaldehydes have been produced from ethanol through sequential aldol condensations, demonstrating pathways for converting bioethanol into chemicals of higher value (Moteki, Rowley, & Flaherty, 2016). Such methodologies could be applicable or adaptable to derivatives like 3,6-Dibromo-2-methylbenzaldehyde, showcasing its potential in synthetic chemistry.
Natural Product Isolation
Research into natural products has led to the isolation of new benzaldehyde derivatives from sources such as mangrove endophytic fungi. These compounds, including variously substituted methylbenzaldehydes, are of interest for their structural diversity and potential biological activities (Shao et al., 2009). This indicates the relevance of studying compounds like this compound for discovering new bioactive substances.
Material Science and Sensors
In material science, benzaldehyde derivatives have been explored for their optical and electronic properties. For example, studies have focused on the development of pH-responsive fluorescent sensors, indicating the utility of these compounds in creating sensitive materials for biological and chemical sensing applications (Saha et al., 2011). The structural modifications inherent to this compound could offer unique properties for such applications.
Antioxidant Activity
Research on marine red algae has uncovered brominated phenols with significant antioxidant activity, demonstrating the potential of brominated organic compounds in pharmacology and nutraceuticals (Duan, Li, & Wang, 2007). This suggests that the bromination patterns in compounds like this compound could be explored for their antioxidant capacities.
Synthetic Methodologies
Synthetic routes to brominated benzaldehydes, such as the synthesis of 2-Amino-3,5-dibromobenzaldehyde, demonstrate the feasibility and efficiency of producing complex brominated organic molecules (Hua-yu, 2007). Such methodologies could potentially be adapted for synthesizing this compound, indicating its accessibility for research and industrial applications.
特性
IUPAC Name |
3,6-dibromo-2-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c1-5-6(4-11)8(10)3-2-7(5)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKILKWQVFGKYHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C=O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



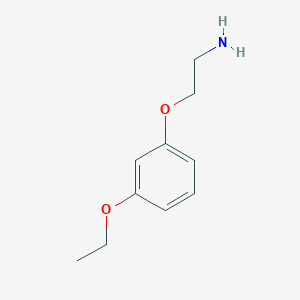
![tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate](/img/structure/B3120630.png)

![Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3120643.png)
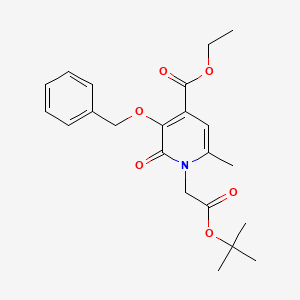


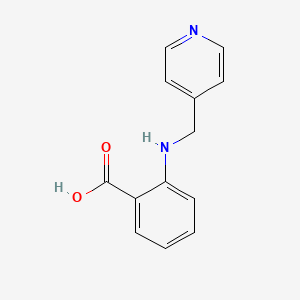
![Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate](/img/structure/B3120657.png)
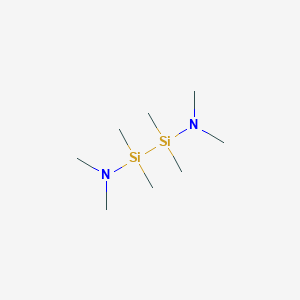

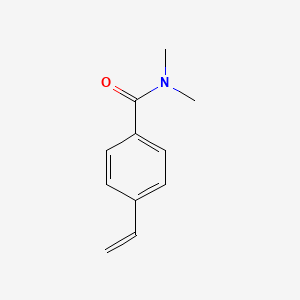
![1-[(4-Bromophenyl)carbonyl]pyrrole](/img/structure/B3120676.png)
